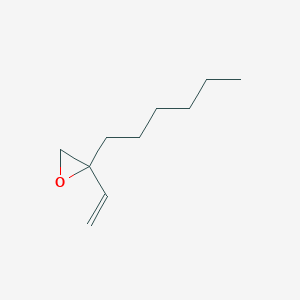
2-Ethenyl-2-hexyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-2-hexyloxirane is an organic compound with the molecular formula C10H18O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethenyl-2-hexyloxirane can be synthesized through several methods. One common approach involves the epoxidation of 2-ethenyl-2-hexene using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale epoxidation reactors. These reactors are designed to handle the exothermic nature of the reaction and ensure efficient conversion of the starting materials. The process may also involve purification steps, such as distillation, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-2-hexyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Diols and carbonyl compounds.
Reduction: Alcohols.
Substitution: Functionalized alcohols or ethers.
Scientific Research Applications
2-Ethenyl-2-hexyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various studies.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-ethenyl-2-hexyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds .
Comparison with Similar Compounds
1,2-Epoxyoctane: Another oxirane compound with similar reactivity but different alkyl chain length.
1-Octene oxide: Similar structure but lacks the ethenyl group, affecting its reactivity and applications
Uniqueness: 2-Ethenyl-2-hexyloxirane is unique due to the presence of both an ethenyl group and an oxirane ring. This combination enhances its reactivity and versatility in chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
920299-56-5 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-ethenyl-2-hexyloxirane |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-8-10(4-2)9-11-10/h4H,2-3,5-9H2,1H3 |
InChI Key |
BPTQUMJFOAVPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CO1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


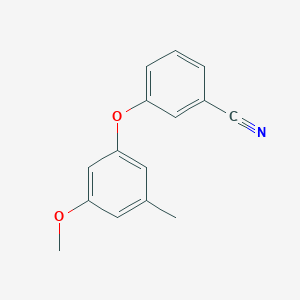
![N-(2,4-dimethoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12637960.png)
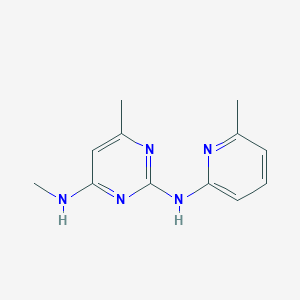
![[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)
![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)



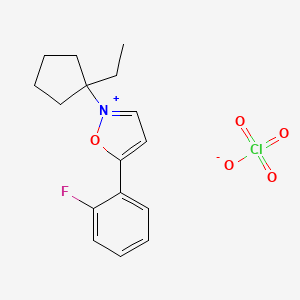
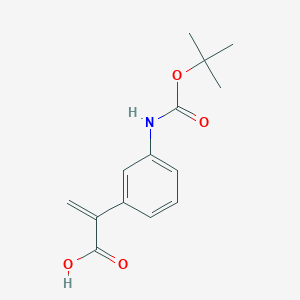
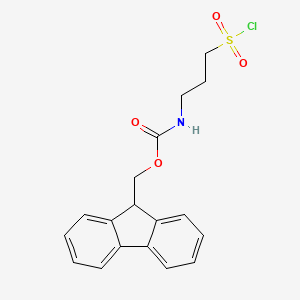
![5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12638017.png)
![[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12638047.png)
